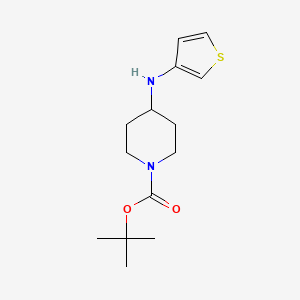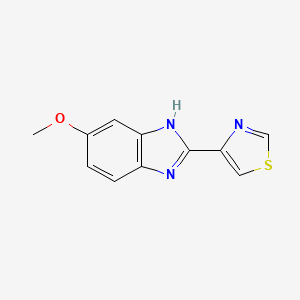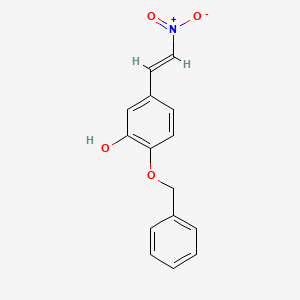
5-(2-Nitroethenyl)-2-(benzyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is an organic compound with a complex structure that includes a nitroethenyl group and a benzyloxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol typically involves the reaction of 2-(benzyloxy)phenol with a nitroethenyl precursor under specific conditions. One common method involves the use of a base-catalyzed reaction where the phenol is deprotonated to form a phenoxide ion, which then reacts with the nitroethenyl compound to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Industrial methods may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Nitroethenyl)-2-(benzyloxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
5-(2-Nitroethenyl)-2-(benzyloxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is the basis for its potential antimicrobial and anticancer effects. The benzyloxy group may also play a role in modulating the compound’s interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)phenol: Lacks the nitroethenyl group, resulting in different chemical properties and reactivity.
5-Nitro-2-(benzyloxy)phenol:
5-(2-Nitroethenyl)phenol: Lacks the benzyloxy group, affecting its chemical behavior and biological activity.
Uniqueness
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is unique due to the presence of both the nitroethenyl and benzyloxy groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C15H13NO4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
5-[(E)-2-nitroethenyl]-2-phenylmethoxyphenol |
InChI |
InChI=1S/C15H13NO4/c17-14-10-12(8-9-16(18)19)6-7-15(14)20-11-13-4-2-1-3-5-13/h1-10,17H,11H2/b9-8+ |
Clé InChI |
MLMRBRNHJIPYNM-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


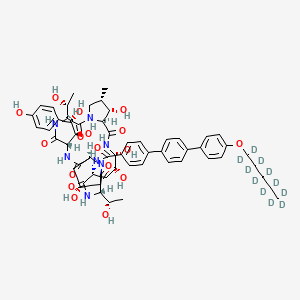
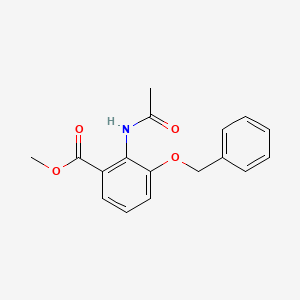
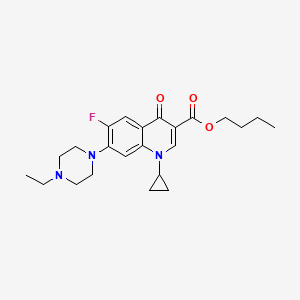
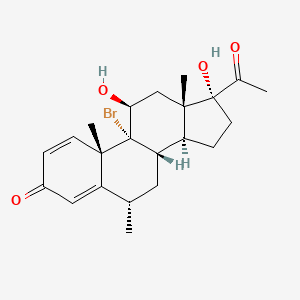
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
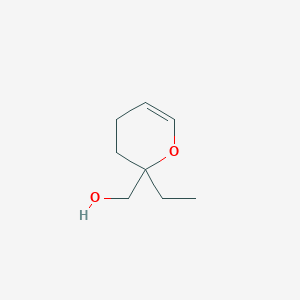

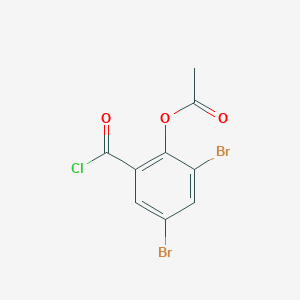
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
